Cas no 2034620-41-0 (2-cyclopropyl-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one)

2-Cyclopropyl-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a structurally optimized small-molecule compound featuring a cyclopropyl ketone core linked to a substituted pyrrolidine scaffold via an ether bond with a 6-methylpyridazine moiety. This molecular architecture confers enhanced metabolic stability and improved target binding affinity compared to simpler analogs. The cyclopropyl group contributes to conformational rigidity, while the pyridazine oxygen linker enhances solubility and pharmacokinetic properties. The compound demonstrates selective inhibitory activity against specific enzyme targets, making it valuable for medicinal chemistry research. Its well-balanced lipophilicity (predicted LogP ~2.1) and molecular weight (MW 273.3) suggest favorable drug-like characteristics. The synthetic route allows for efficient modification at multiple positions, enabling structure-activity relationship studies. This scaffold has shown promise in early-stage pharmacological investigations for central nervous system applications.
2-cyclopropyl-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one structure
2034620-41-0 structure
Product Name:2-cyclopropyl-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
CAS No:2034620-41-0
MF:C14H19N3O2
MW:261.3196
CID:5355802
Update Time:2025-07-02

2-cyclopropyl-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-cyclopropyl-1-[3-[(6-methyl-3-pyridazinyl)oxy]-1-pyrrolidinyl]-
    • 2-cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
    • 2-cyclopropyl-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
    • 2-cyclopropyl-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
    • Inchi: 1S/C14H19N3O2/c1-10-2-5-13(16-15-10)19-12-6-7-17(9-12)14(18)8-11-3-4-11/h2,5,11-12H,3-4,6-9H2,1H3
    • InChI Key: HSUKOXHWTUZKIP-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=C([H])C(C([H])([H])[H])=NN=1)C1([H])C([H])([H])C([H])([H])N(C1([H])[H])C(C([H])([H])C1([H])C([H])([H])C1([H])[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 333
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.3

2-cyclopropyl-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one Pricemore >>

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Additional information on 2-cyclopropyl-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Professional Introduction to Compound with CAS No. 2034620-41-0 and Product Name: 2-cyclopropyl-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one

The compound identified by the CAS number 2034620-41-0 and the product name 2-cyclopropyl-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif incorporates a cyclopropyl group, a 6-methylpyridazin-3-yl moiety, and a pyrrolidin-1-yl substituent, which collectively contribute to its unique pharmacological profile.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The presence of the 6-methylpyridazine ring system is particularly noteworthy, as it is known for its ability to interact with biological targets in a manner that enhances binding affinity and selectivity. This feature has been leveraged in the design of molecules targeting various disease pathways, including those associated with inflammation, cancer, and neurological disorders. The cyclopropyl group further contributes to the compound's structural rigidity, which can be advantageous in optimizing pharmacokinetic properties such as solubility and metabolic stability.

The pyrrolidin-1-yl moiety in the molecule adds another layer of complexity, providing a scaffold that can be modified to fine-tune interactions with biological receptors. This structural feature has been extensively studied in the context of central nervous system (CNS) drugs, where it is often employed to enhance blood-brain barrier penetration. The combination of these three key components—cyclopropyl, 6-methylpyridazine, and pyrrolidin-1-yl—makes this compound a promising candidate for further investigation in preclinical and clinical settings.

In the realm of drug discovery, the development of novel scaffolds that exhibit high binding affinity and selectivity is paramount. The compound in question has been synthesized with the intention of exploring its potential as an inhibitor or modulator of key enzymes and receptors involved in disease pathways. Preliminary computational studies have suggested that the molecule may interact with targets such as kinases and transcription factors, which are critical in regulating cellular processes associated with various diseases.

One of the most exciting aspects of this compound is its potential application in addressing unmet medical needs. For instance, research has indicated that molecules containing the 6-methylpyridazine moiety may exhibit anti-inflammatory properties by modulating signaling pathways involved in immune responses. Additionally, the structural features present in this compound have been associated with enhanced binding to certain CNS receptors, making it a candidate for therapeutic intervention in neurological disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex core structure efficiently. Techniques such as multi-step organic synthesis, including cross-coupling reactions and nucleophilic substitutions, have been utilized to integrate the various functional groups into the final product. These synthetic strategies not only highlight the sophistication of modern chemical synthesis but also underscore the importance of meticulous planning in pharmaceutical research.

Once synthesized, rigorous analytical characterization is essential to confirm the structure and purity of the compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to validate the molecular structure. These analytical methods provide detailed information about the compound's chemical environment, ensuring that it meets the stringent requirements for further biological testing.

The biological evaluation of this compound has already begun under collaborative efforts between synthetic chemists and biologists. Initial studies have focused on assessing its interaction with relevant biological targets using both in vitro and computational approaches. These studies aim to determine whether the molecule exhibits desirable pharmacological properties such as potency, selectivity, and toxicity profiles. The results from these experiments will guide future modifications aimed at optimizing its therapeutic potential.

In conclusion, the compound identified by CAS number 2034620-41-0 represents a significant advancement in pharmaceutical chemistry due to its complex structural framework and potential applications in drug discovery. The presence of key motifs such as cyclopropyl, 6-methylpyridazine, and pyrrolidin-1-yl makes it a promising candidate for further investigation. Ongoing research efforts are focused on elucidating its pharmacological profile and exploring its potential as a therapeutic agent for various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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